LY3200882

Catalog No.
S534052
CAS No.
1898283-02-7
M.F
C24H29N5O3
M. Wt
435.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY3200882

CAS Number

1898283-02-7

Product Name

LY3200882

IUPAC Name

2-[4-[[4-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxy-2-pyridinyl]amino]-2-pyridinyl]propan-2-ol

Molecular Formula

C24H29N5O3

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C24H29N5O3/c1-24(2,30)21-13-17(5-9-25-21)27-22-14-19(6-10-26-22)32-20-15-29(18-3-4-18)28-23(20)16-7-11-31-12-8-16/h5-6,9-10,13-16,18,30H,3-4,7-8,11-12H2,1-2H3,(H,25,26,27)

InChI Key

PNPFMWIDAKQFPY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

LY-3200882; LY 3200882; LY3200882.

Canonical SMILES

CC(C)(C1=NC=CC(=C1)NC2=NC=CC(=C2)OC3=CN(N=C3C4CCOCC4)C5CC5)O

The exact mass of the compound 2-(4-((4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino)pyridin-2-yl)propan-2-ol is 435.227 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LY3200882 is a next-generation, orally bioavailable, ATP-competitive small molecule inhibitor of transforming growth factor-beta receptor type 1 (TGFβRI / ALK5). Designed to overcome the limitations of early-generation TGF-β pathway antagonists, it potently inhibits SMAD phosphorylation and rescues T-cell activity in highly immunosuppressive environments [1]. For procurement professionals and lead scientists, LY3200882 stands out due to its synthetically scalable manufacturing route, high batch-to-batch reproducibility, and excellent solubility profile (up to 87 mg/mL in DMSO), making it an ideal candidate for rigorous in vitro screening and complex in vivo formulation .

Substituting LY3200882 with older, more common in-class alternatives like Galunisertib (LY2157299) or SB431542 introduces significant experimental risks. First-generation inhibitors such as Galunisertib are notorious for off-target inhibition of the highly homologous p38α MAPK, which confounds data in long-term cellular assays and introduces off-target toxicities in vivo [1]. Furthermore, LY3200882 was specifically engineered with a low potential for CYP450-mediated drug-drug interactions (IC50 > 10 μM) and high oral bioavailability (F = 67.6% in mice), parameters where older analogs often fail [2]. Utilizing generic or older ALK5 inhibitors in complex combination immunotherapy models compromises reproducibility and risks misattributing off-target kinase effects to the TGF-β pathway.

Kinase Selectivity and Off-Target Avoidance

LY3200882 provides highly selective ATP-competitive inhibition of ALK5 (IC50 = 38.2 nM) without the confounding kinase cross-reactivity seen in earlier compounds . Unlike the clinical benchmark Galunisertib, which exhibits documented off-target inhibition of p38α MAPK, LY3200882 maintains strict selectivity for the serine-threonine kinase domain of TGFβRI [1].

Evidence DimensionOff-target kinase inhibition (p38α MAPK)
Target Compound DataHigh ALK5 selectivity (IC50 = 38.2 nM) with negligible p38α cross-reactivity
Comparator Or BaselineGalunisertib (LY2157299)
Quantified DifferenceElimination of p38α MAPK off-target effects present in the comparator
ConditionsIn vitro kinase profiling assays

Ensures that observed immunomodulatory or anti-tumor effects are strictly TGF-β pathway-dependent, preventing wasted resources on confounded preclinical models.

Pharmacokinetic Suitability for Combination Studies

A critical procurement factor for in vivo combination studies is a compound's drug-drug interaction profile. LY3200882 demonstrates a CYP450 inhibition IC50 of >10 μM, indicating a very low potential for CYP-mediated interference [1]. Combined with an oral bioavailability of 67.6% and a moderate clearance rate of 29.0 mL/min/kg in murine models, it provides a highly stable pharmacokinetic baseline compared to generic inhibitors that often require complex dosing regimens to overcome poor PK [1].

Evidence DimensionCYP450 Inhibition and Oral Bioavailability
Target Compound DataCYP450 IC50 > 10 μM; F = 67.6%
Comparator Or BaselineStandard first-generation ALK5 inhibitors
Quantified DifferenceMinimal CYP interference (>10 μM) enabling clean co-administration
ConditionsMurine PK models and in vitro CYP450 assays

Allows researchers to safely co-administer LY3200882 with checkpoint inhibitors (e.g., anti-PD-L1) without unpredictable pharmacokinetic interference.

In Vivo Efficacy and Tumor Rechallenge Rejection

LY3200882 demonstrates profound in vivo efficacy that distinguishes it from basic research chemicals. In the orthotopic 4T1-LP model of triple-negative breast cancer, LY3200882 not only induced durable tumor regressions but also resulted in complete tumor rejection in 100% of mice upon congenic rechallenge [1]. This level of immune memory induction is rarely achieved with less potent baseline inhibitors and correlates directly with enhanced tumor-infiltrating lymphocytes in the TME [1].

Evidence DimensionTumor rejection upon congenic rechallenge
Target Compound Data100% complete rejection in surviving mice
Comparator Or BaselineVehicle / Baseline control
Quantified DifferenceAbsolute prevention of tumor engraftment post-rechallenge
ConditionsOrthotopic 4T1-LP murine model

Provides a validated, high-efficacy positive control for laboratories evaluating long-term immune memory and TME modulation.

Formulation and Processability

Poor solubility is a frequent bottleneck in the procurement of kinase inhibitors. LY3200882 offers excellent processability, achieving solubility of up to 87 mg/mL (approx. 200 mM) in DMSO . This highly scalable structural platform ensures that researchers can prepare highly concentrated stock solutions for both high-throughput in vitro screening and complex in vivo formulations without precipitation issues commonly seen with bulkier analogs .

Evidence DimensionMaximum DMSO Solubility
Target Compound Data87 mg/mL (~200 mM)
Comparator Or BaselineStructurally complex or poorly soluble in-class analogs
Quantified DifferenceEnables ultra-high concentration stock preparation without precipitation
ConditionsStandard laboratory conditions (25°C)

Reduces formulation failures and ensures precise, reproducible dosing across both cellular and animal models.

In Vivo Tumor Microenvironment (TME) Modulation Studies

Because LY3200882 completely rejects congenic tumor rechallenge in 4T1-LP models, it is the optimal procurement choice for in vivo studies aimed at reversing TGF-β-mediated immunosuppression and increasing tumor-infiltrating lymphocytes [1].

Combination Checkpoint Inhibitor Screening

With a CYP450 IC50 > 10 μM, LY3200882 is highly recommended as the TGF-β blocking baseline in combination trials with anti-PD-1 or anti-PD-L1 therapies. Its lack of pharmacokinetic interference ensures that synergistic effects are accurately measured [1].

T-Cell Rescue and Proliferation Assays

For in vitro assays evaluating naïve T-cell suppression by regulatory T cells (Tregs), LY3200882 provides a clean, highly selective ALK5 blockade. Its lack of p38α MAPK off-target activity ensures that T-cell proliferation readouts are not confounded by unintended kinase inhibition .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

435.22703980 Da

Monoisotopic Mass

435.22703980 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

19HY34R6UN

Dates

Last modified: 08-15-2023
http://cancerres.aacrjournals.org/content/77/13_Supplement/955

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